molecular formula C5H12O3 B165348 Trimethylolethane CAS No. 77-85-0

Trimethylolethane

Cat. No. B165348
CAS RN: 77-85-0
M. Wt: 120.15 g/mol
InChI Key: QXJQHYBHAIHNGG-UHFFFAOYSA-N
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Description

Trimethylolethane (TME) is an organic compound with the formula CH3C(CH2OH)3 . This colorless solid is a triol, containing three hydroxy functional groups . More specifically, it features three primary alcohol groups in a compact neopentyl structure .


Synthesis Analysis

TME is synthesized from n-propylaldehyde, an aqueous solution of formaldehyde, and an aqueous solution of sodium hydroxide through an aldol condensation reaction and Cannizzaro reaction . The optimum reaction conditions are: the condensation reaction temperature about 35 ℃, n (n-propylaldehyde) ∶n (formaldehyde) ∶n (sodium hydroxide)=1 ∶3.2 ∶1.05, the condensation reaction time 2 h; the Cannizzaro reaction temperature about 65 ℃, the conversion rate of TME 90% .


Molecular Structure Analysis

The Trimethylolethane molecule contains a total of 19 bond(s). There are 7 non-H bond(s), 3 rotatable bond(s), 3 hydroxyl group(s), and 3 primary alcohol(s) .


Chemical Reactions Analysis

Trimethylolethane is produced via a two-step process, starting with the condensation reaction of propionaldehyde with formaldehyde . The second step entails a Cannizzaro reaction .


Physical And Chemical Properties Analysis

Trimethylolethane has a molecular formula of C5H12O3, an average mass of 120.147 Da, and a monoisotopic mass of 120.078644 Da . It has a density of 1.22 g/mL .

Scientific Research Applications

Heat Capacity and Phase Transition

Trimethylolethane (TME) exhibits a first-order phase transition at 358.2 K, with significant enthalpy and entropy changes, highlighting its potential in thermal applications (Suenaga, Matsuo, & Suga, 1990).

Drag Reduction in Hydrate Slurries

TME, when used in hydrate slurries with surfactants, shows effective drag reduction, important for flow dynamics in various industrial processes (Suzuki, Tateishi, & Komoda, 2010).

Rheological Characteristics

The interaction of TME with surfactants in clathrate–hydrate slurries affects their rheological properties, crucial for understanding flow behaviors in industrial systems (Suzuki et al., 2006).

Biomedical Applications

TME derivatives, like terephthalilidene-bis(trimethylolethane), are used in developing acid-degradable polyurethanes for controlled drug delivery, showing potential in biomedical applications (Huang et al., 2015).

Refinement and Synthesis

Research focuses on refining and synthesizing TME using various methods and catalysts, which is essential for its application in different fields (Yuan, 2009), (Hu, 2009).

Electrocatalysts Promotion

TME-substituted polyoxovanadates are used to promote iridium-based electrocatalysts for efficient hydrogen and oxygen evolution, vital in energy-related applications (Wu et al., 2021).

Phase Change Material for Insulation

TME is explored as a phase change material for insulation, beneficial in energy conservation and thermal management systems (Wei et al., 2012).

Thermal Decomposition Characteristics

The thermal decomposition properties of TME derivatives, such as trimethylolethane trinitrate, are investigated, which is critical for understanding their behavior in energetic materials (Zhao, 1999).

Solid Base Catalysts in Synthesis

Solid base catalysts are applied in TME synthesis, contributing to advancements in clean technology and sustainable chemical production (Gao, 2009).

Clean Technology for Triol Production

Developing clean technologies for TME production emphasizes environmental sustainability in chemical manufacturing (Salmi et al., 1999).

Combustion Characteristics in Propellants

Numerical simulations study the combustion characteristics of propellants containing TME derivatives, which is crucial for safety and efficiency in propellant design (Z. Feng-qi, 2006).

Biodegradability Analysis

Gas chromatographic analysis of TME and similar compounds assesses biodegradability, important for environmental impact studies (Kaplan, Walsh, & Kaplan, 1982).

Sedimentation and Flow in Microcapsules

Studies on sedimentation and flow characteristics of TME in microcapsules provide insights into its applications in encapsulation and transport processes (Suzuki et al., 2019).

Safety And Hazards

Trimethylolethane is suspected of damaging fertility or the unborn child . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The global trimethylolethane market size is projected to expand significantly during the forecast period (2019-2027), owing to growing use of trimethylolethane in various industries . Increasing use of trimethylolethane in the coating industry is expected to drive the market growth .

properties

IUPAC Name

2-(hydroxymethyl)-2-methylpropane-1,3-diol
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InChI

InChI=1S/C5H12O3/c1-5(2-6,3-7)4-8/h6-8H,2-4H2,1H3
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InChI Key

QXJQHYBHAIHNGG-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(CO)(CO)CO
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Molecular Formula

C5H12O3
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DSSTOX Substance ID

DTXSID2026444
Record name 2-(Hydroxymethyl)-2-methyl-1,3-propanediol
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Molecular Weight

120.15 g/mol
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Physical Description

Dry Powder, Colorless or white solid; [HSDB]
Record name 1,3-Propanediol, 2-(hydroxymethyl)-2-methyl-
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Boiling Point

283 °C, BP: 137 °C at 15 mm Hg
Record name 1,1,1-TRIS(HYDROXYMETHYL)ETHANE
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Solubility

Miscible in water and ethanol; insoluble in diethyl ether and benzene; very soluble in acetic acid, Soluble in water and ethanol, In water, 140 g per 100 g at 25 °C
Record name 1,1,1-TRIS(HYDROXYMETHYL)ETHANE
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Density

1.210 g/cu cm at 20 °C
Record name 1,1,1-TRIS(HYDROXYMETHYL)ETHANE
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Product Name

1,1,1-Tris(hydroxymethyl)ethane

Color/Form

White powder or needles from alcohol, Colorless crystals

CAS RN

77-85-0
Record name Trimethylolethane
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Melting Point

204 °C
Record name 1,1,1-TRIS(HYDROXYMETHYL)ETHANE
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Synthesis routes and methods I

Procedure details

22.4 g DP9C/012, 3.9 g Poly G 83-34, 1.0 g Pluronic L-62, 0.4 g trimethylolethane, 2.0 g Cirrasol G-265, 1.0 g DMAMP DBS, and 0.11 g tin catalyst are added to 2.6 g N-methyl pyrrolidone plus 4.7 g methylethylketone, 2.8 g tertiary amyl alcohol, 0.6 g 2,4-pentanedione and 4.0 g diacetone alcohol and are mixed together. The mixture is heated to 60° C. and then reacted for 6 hours in a nitrogen atmosphere. Following the reaction, the resulting polyurethane prepolymer mixture is cooled and then dispersed in 59.0 g of distilled water, 0.1 g trimethylolethane, and 0.2 g triethanolamine with a high shear disperser, resulting in a stable aqueous polyurethane dispersion having about 24% solids by weight of the dispersion. The resulting polyurethane comprises about 3% polyethylene oxide side chains by weight of the solids of the polyurethane, about 12% polyethylene oxide main chains by weight of the solids of the polyurethane, and about 48% blocked polyisocyanates by weight of the solids of the polyurethane.
[Compound]
Name
polyurethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
59 g
Type
solvent
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[Compound]
Name
Pluronic L-62
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
0.4 g
Type
reactant
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Name
Quantity
1 g
Type
reactant
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2.8 g
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reactant
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0.6 g
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reactant
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4 g
Type
reactant
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Name
Quantity
0.11 g
Type
catalyst
Reaction Step Three
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4.7 g
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solvent
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Quantity
2.6 g
Type
solvent
Reaction Step Three
[Compound]
Name
polyurethane
Quantity
0 (± 1) mol
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reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

As a compound having at least one addition polymerizable ethylenically unsaturated group and a boiling point of 100° C. or more under normal pressure, there can be exemplified a monofunctional acrylate and methacrylate such as polyethylene glycol mono(meth)acrylate, polypropylene glycol mono(meth)acrylate, and phenoxyethyl(meth)acrylate; compounds obtained by the addition of ethylene oxide or propylene oxide to polyfunctional alcohol such as polyethylene glycol di(meth)acrylate, trimethylolethane tri(meth)acrylate, neopentyl glycol di(meth)acrylate, pentaerythritol tri(meth)acrylate, pentaerythritol tetra(meth)acrylate, dipentaerythritol hexa(meth)acrylate, hexanediol (meth)acrylate, trimethylolpropane, tri(acryloyloxypropyl) ether, tri(acryloyloxyethyl)isocyanurate, glycerin, and trimethylolethane, and then having (meth)acrylated; urethane acrylates as disclosed in JP-B-48-41708, JP-B-50-6034, and JP-A-51-37193; polyester acrylates as disclosed in JP-A-48-64183, JP-B-49-43191, and JP-B-52-30490; and polyfunctional acrylates and methacrylates such as epoxy acrylates which are reaction products of epoxy resins and (meth)acrylic acids. Further, photocurable monomers and oligomers described in Nihon Setchaku Kyokai Shi (Bulletin of Japan Adhesion Association), Vol. 20, No. 7, pp. 300 to 308 can also be used.
Quantity
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0 (± 1) mol
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[Compound]
Name
polyethylene glycol mono(meth)acrylate
Quantity
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Type
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Reaction Step Four
[Compound]
Name
polypropylene glycol mono(meth)acrylate
Quantity
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Type
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Reaction Step Five
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Name
phenoxyethyl(meth)acrylate
Quantity
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Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimethylolethane
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Trimethylolethane
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Trimethylolethane
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Trimethylolethane
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Trimethylolethane
Reactant of Route 6
Trimethylolethane

Citations

For This Compound
1,280
Citations
M Yamazaki, C Sasaki, H Kakiuchi, YT Osano… - Thermochimica acta, 2002 - Elsevier
Differential scanning calorimetry (DSC) was used to determine the phase diagram of the binary system, trimethyloloethane (TME)+water; a system of interest in relation to latent heat …
Number of citations: 45 www.sciencedirect.com
X Li, M Zhang, J Zhang, W Li, W Li - Chinese Journal of Chemical …, 2017 - Elsevier
… that the solubility of trimethylolethane increased with the … the trimethylolethane and the solvent molecules. Finally, the standard molar enthalpy and molar entropy of trimethylolethane …
Number of citations: 3 www.sciencedirect.com
H Kakiuchi, M Yabe, M Yamazaki - Journal of chemical engineering …, 2003 - jstage.jst.go.jp
It was confirmed that the melting point of TME hydrate is 302.8 K and heat of fusion is 218 kJ/kg. Moreover, basic physical properties were measured, such as specific heat capacity, …
Number of citations: 20 www.jstage.jst.go.jp
K Suenaga, T Matsuo, H Suga - Thermochimica acta, 1990 - Elsevier
Heat capacities of trimethylolethane (TME) have been measured between 18 and 375 K. The substance underwent a first-order phase transition at 358.2 K. The enthalpy and entropy of …
Number of citations: 22 www.sciencedirect.com
DW Korte Jr, LD Brown, YC LeTellier… - Journal of the …, 1993 - journals.sagepub.com
Acute Oral Toxicity (rats and mice): Protocol: Sprague-Dawley rats or ICR mice were caged individually in stainless steel wire-mesh cages and fed certified Purina Rodent Chow® Diet …
Number of citations: 4 journals.sagepub.com
R Koyama, Y Arai, Y Yamauchi, S Takeya, F Endo… - Journal of Power …, 2019 - Elsevier
… In this study, the suitability of trimethylolethane (TME, the IUPAC name is 2-hydroxymethyl-2-methylpropane-1, 3-diol.) hydrate as a PCM for cooling lithium-ion batteries is investigated. …
Number of citations: 59 www.sciencedirect.com
S Niu, X Wu, Q Hou, G Luo, W Qu, F Zhao… - The Journal of …, 2023 - ACS Publications
Glycerol trinitrate (NG) and trimethylolethane trinitrate (TMETN), as typical nitrate esters, are important energetic plasticizers in solid propellants. With the aid of high-precision quantum …
Number of citations: 1 pubs.acs.org
H Suzuki, T Itotagawa, YS Indartono, H Usui, N Wada - Rheologica acta, 2006 - Springer
Rheological characteristics of trimethylolethane (TME) clathrate–hydrate slurry treated with drag-reducing surfactants were investigated. Friction coefficients and apparent viscosities …
Number of citations: 40 link.springer.com
H Suzuki, N Wada, Y Komoda, H Usui, S Ujiie - International journal of …, 2009 - Elsevier
… The friction coefficient in a pipe flow of hydrate slurries treated with surfactants and the relaxation time of trimethylolethane solution with surfactants were measured. From the results, it …
Number of citations: 28 www.sciencedirect.com
YS Indartono, H Usui, H Suzuki, Y Komoda… - Journal of chemical …, 2006 - jstage.jst.go.jp
… In this work, hydrodynamics and heat transfer characteristics of drag reducing trimethylolethane (TME: CH3C(CH2OH)3) solution and suspension by cationic surfactant …
Number of citations: 40 www.jstage.jst.go.jp

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